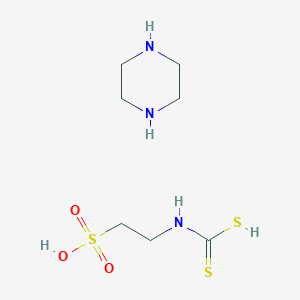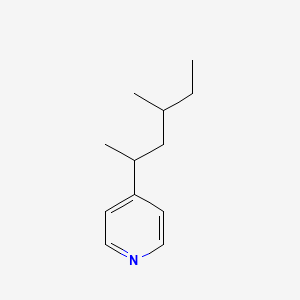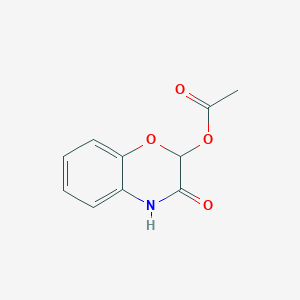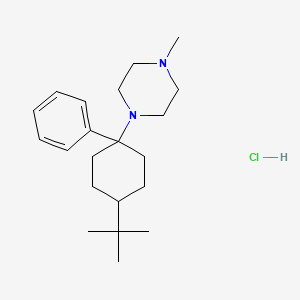
Phosphoric bromide chloride fluoride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bromochlorofluorophosphine oxide is an organophosphorus compound characterized by the presence of bromine, chlorine, fluorine, and phosphorus atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of bromochlorofluorophosphine oxide typically involves the reaction of halogenophosphines with organometallic reagents. One common method is the reaction of phosphorus trichloride with bromine and fluorine sources under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of bromochlorofluorophosphine oxide may involve large-scale reactions using similar synthetic routes. The process often includes the use of specialized equipment to handle the reactive and potentially hazardous chemicals involved. The reaction conditions are optimized to maximize yield and purity while minimizing the formation of by-products.
Analyse Chemischer Reaktionen
Types of Reactions
Bromochlorofluorophosphine oxide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the compound to lower oxidation state phosphines.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like trichlorosilane for reduction, and nucleophiles like organolithium or Grignard reagents for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while reduction can produce phosphines. Substitution reactions can result in a variety of functionalized phosphine derivatives.
Wissenschaftliche Forschungsanwendungen
Bromochlorofluorophosphine oxide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, such as anticancer activity.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which bromochlorofluorophosphine oxide exerts its effects involves interactions with molecular targets and pathways. The compound can act as a ligand, binding to metal centers in catalytic processes. It may also interact with biological molecules, affecting their function and activity. The specific pathways involved depend on the context of its application.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to bromochlorofluorophosphine oxide include other halogenated phosphine oxides, such as chlorofluorophosphine oxide and bromofluorophosphine oxide. These compounds share similar structural features and reactivity patterns.
Uniqueness
Bromochlorofluorophosphine oxide is unique due to the combination of bromine, chlorine, and fluorine atoms in its structure. This combination imparts distinct chemical properties, such as reactivity and stability, which differentiate it from other halogenated phosphine oxides.
Eigenschaften
CAS-Nummer |
14518-81-1 |
|---|---|
Molekularformel |
BrClFOP |
Molekulargewicht |
181.33 g/mol |
InChI |
InChI=1S/BrClFOP/c1-5(2,3)4 |
InChI-Schlüssel |
RDIUSNAVRHSGPB-UHFFFAOYSA-N |
Kanonische SMILES |
O=P(F)(Cl)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



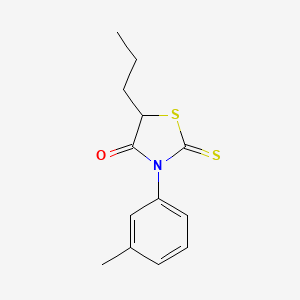
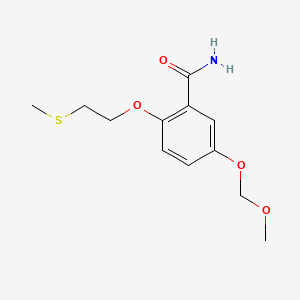

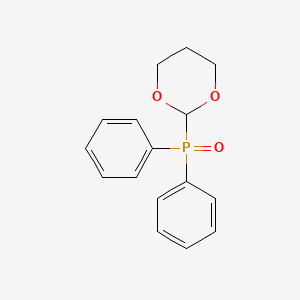
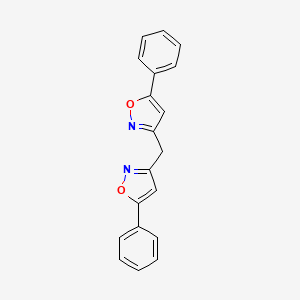
![Phthalazino[2,3-b]phthalazine-5,12(7H,14H)-dione, 3-nitro-](/img/structure/B14703939.png)
